molecular formula C17H21N3O3 B5163089 2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-methoxyphenyl)butanamide

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-methoxyphenyl)butanamide

Cat. No.: B5163089
M. Wt: 315.37 g/mol
InChI Key: JXWYUPOKBABIFN-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-methoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of pyrimidinyl derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-methoxyphenyl)butanamide typically involves the following steps:

    Formation of the Pyrimidinyl Core: The pyrimidinyl core can be synthesized through a condensation reaction between an appropriate diketone and urea under acidic or basic conditions.

    Substitution Reactions:

    Amide Formation: The final step involves the coupling of the pyrimidinyl derivative with 4-methoxyphenylbutanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield phenolic compounds, while reduction might produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrimidinyl derivatives.

    Medicine: Potential therapeutic agent for diseases where pyrimidinyl derivatives have shown efficacy.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-methoxyphenyl)butanamide would depend on its specific biological target. Generally, pyrimidinyl derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-phenylbutanamide: Lacks the methoxy group, which may affect its biological activity.

    2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-hydroxyphenyl)butanamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the methoxy group in 2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-methoxyphenyl)butanamide may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-methoxyphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-5-15(20-12(3)10-11(2)18-17(20)22)16(21)19-13-6-8-14(23-4)9-7-13/h6-10,15H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWYUPOKBABIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)OC)N2C(=CC(=NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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